2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
Nuclear Magnetic Resonance Spectroscopy
$$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$, 400 MHz):
- δ 8.21 (s, 1H, triazole H3)
- δ 7.85 (dd, $$ J = 8.4, 5.6 \, \text{Hz} $$, 1H, fluorophenyl H6)
- δ 6.89 (s, 2H, trimethoxyphenyl H2/H6)
- δ 4.05 (s, 2H, SCH$$_2$$)
- δ 3.83 (s, 9H, OCH$$_3 $$)
$$ ^13\text{C} $$ NMR (101 MHz):
Fourier-Transform Infrared Spectroscopy
Key absorption bands:
High-Resolution Mass Spectrometry
Positive-ion ESI-HRMS:
- Observed: $$ m/z $$ 434.1421 [M+H]$$ ^+ $$
- Calculated for $$ \text{C}{19}\text{H}{21}\text{FN}{5}\text{O}{4}\text{S} $$: 434.1418
- Fragmentation pattern:
- $$ m/z $$ 316.0984 (loss of C$$7$$H$$6$$FNO)
- $$ m/z $$ 201.0762 (trimethoxyphenyl-triazole fragment)
Properties
Molecular Formula |
C19H20FN5O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H20FN5O4S/c1-27-14-8-11(9-15(28-2)17(14)29-3)18-23-24-19(25(18)21)30-10-16(26)22-13-7-5-4-6-12(13)20/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
HVEQPIRAPBOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Route :
-
Starting materials : 3,4,5-Trimethoxyphenylhydrazine and thiourea.
-
Reaction : Cyclization under acidic conditions (HCl or H₂SO₄) at 80–100°C for 6–8 hours.
-
Intermediate : 5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Key Data :
Alternative Route via Hydrazine Carbothioamide
Route :
-
Starting materials : 3,4,5-Trimethoxybenzaldehyde and thiosemicarbazide.
-
Reaction : Condensation in ethanol under reflux (12 hours), followed by oxidative cyclization using FeCl₃.
-
Intermediate : 4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Key Data :
Purification Techniques
Purity Outcomes :
Industrial-Scale Production
Optimized protocols for large-scale synthesis focus on cost efficiency and yield maximization:
Continuous Flow Reactor System
Process :
-
Triazole Formation :
-
Reactor 1: Cyclocondensation at 90°C, residence time: 2 hours.
-
-
Thiol-Alkylation :
Advantages :
Waste Management
Characterization and Quality Control
Critical analytical methods ensure structural fidelity:
Spectroscopic Analysis
Purity Assessment
Research Findings and Applications
Biological Activity Correlations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like sodium borohydride or hydrogen gas.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, amines, under conditions such as reflux in organic solvents or catalysis by acids/bases.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Reduced Amines: From reduction of nitro groups.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors due to its triazole and trimethoxyphenyl groups. These features make it a candidate for studying enzyme kinetics and receptor-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The trimethoxyphenyl group is known for its bioactivity, including anti-cancer, anti-inflammatory, and antimicrobial properties . The fluorophenylacetamide moiety may enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The fluorophenylacetamide moiety may improve the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substitution Patterns on the Triazole Core
The triazole ring’s substitution significantly impacts bioactivity. Below is a comparison of key analogs:
*Calculated based on molecular formula.
Key Observations :
- Methoxy Groups : The 3,4,5-trimethoxyphenyl group in the target compound and analogs is associated with enhanced antitumor activity in quinazoline derivatives (e.g., GI50 = 3.16 mM for compound C in ). Dimethoxy or single methoxy substitutions () may reduce potency due to decreased electron-donating effects .
- Halogenated Aryl Groups : The 2-fluorophenyl substituent in the target compound contrasts with chlorophenyl () or bromophenyl () groups. Fluorine’s electronegativity and small size may improve membrane permeability compared to bulkier halogens .
- Heterocyclic Substitutions : Pyridinyl () or furanyl () groups at position 5 of the triazole core shift activity toward anti-inflammatory or anti-exudative effects, likely due to altered hydrogen-bonding interactions .
Antitumor Activity
- The trimethoxyphenyl moiety is critical for antitumor effects. In , analogs with this group exhibited GI50 values as low as 3.16 mM (compound C), outperforming 5-fluorouracil (GI50 = 18.60 mM).
- By contrast, dimethoxy-substituted analogs () lack reported antitumor data, implying that three methoxy groups are optimal for binding to tubulin or other cancer targets .
Anti-Inflammatory and Anti-Exudative Activity
- The leader compound in (3-methylphenyl substitution) showed 1.28× higher anti-inflammatory activity than diclofenac. The target compound’s 2-fluorophenyl group may enhance COX-2 inhibition due to fluorine’s electron-withdrawing effects .
- In anti-exudative studies (), derivatives with furan-2-yl and substituted acetamides (e.g., nitro, methoxy) achieved activity comparable to diclofenac. The target compound’s trimethoxyphenyl group may similarly modulate inflammatory pathways .
Enzyme Inhibition
- Triazole derivatives in demonstrated potent reverse transcriptase inhibition (e.g., AM31, KI = nanomolar range). The target compound’s sulfanyl-acetamide backbone and aryl groups may facilitate analogous enzyme interactions, though fluorine’s role here is unexplored .
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS Number: 710988-27-5) is a derivative of the 1,2,4-triazole scaffold, which has been widely studied for its diverse biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, as well as structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.36 g/mol. Its structure includes a triazole ring, a sulfanyl group, and a fluorophenyl acetamide moiety.
Antibacterial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of DNA gyrase and other bacterial enzymes essential for replication and survival .
- Efficacy : Studies have shown that derivatives of triazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have been noted to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and levofloxacin .
-
Case Studies :
- In a study evaluating various triazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds exhibited MIC values below 10 µg/mL, indicating robust antibacterial properties .
- A derivative with a similar structure was reported to show enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential for treating resistant infections .
Anticancer Activity
- Mechanism of Action : The triazole ring has been associated with anticancer properties through multiple pathways, including apoptosis induction and inhibition of cell proliferation. The presence of specific substituents can enhance these effects significantly .
- Efficacy : Research indicates that triazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound has shown promise in preliminary screenings for anticancer activity .
-
Case Studies :
- A study identified a novel triazole compound that demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Another research highlighted the role of the sulfanyl group in enhancing the cytotoxic effects on cancer cells by promoting reactive oxygen species (ROS) generation .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Nucleus | Essential for antibacterial and anticancer activity |
| Sulfanyl Group | Enhances interaction with biological targets |
| Fluorophenyl Moiety | Modulates lipophilicity and cellular uptake |
Research indicates that modifications at the 5-position of the triazole ring can lead to improved potency against bacterial strains and cancer cells. For example, introducing electron-donating groups tends to enhance antibacterial efficacy due to increased binding affinity to target enzymes .
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with α-chloro-N-(2-fluorophenyl)acetamide in ethanol under alkaline conditions (e.g., KOH). The mixture is refluxed for 1–2 hours, followed by precipitation in water, filtration, and recrystallization from ethanol to achieve >95% purity . Purity is validated using HPLC (C18 column, methanol/water mobile phase) and corroborated by elemental analysis (±0.3% deviation) and H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. Which structural characterization techniques are critical for confirming its molecular identity?
- X-ray crystallography : SHELX software is used for structure solution and refinement. Key parameters include R1 < 0.05 and wR2 < 0.10, with hydrogen bonding networks (e.g., N–H···S interactions) confirming the triazole-thioacetamide linkage .
- Spectroscopy : H NMR (aromatic protons at 6.8–8.2 ppm, methoxy singlet at ~3.8 ppm) and LC-MS (m/z = [M+H]⁺ calculated for C₁₉H₂₀FN₅O₄S: 441.12) .
Q. What in vivo models are suitable for initial anti-exudative activity evaluation?
The formalin-induced rat paw edema model is widely used. Administer the compound intraperitoneally (10–50 mg/kg) and measure edema volume at 30-minute intervals using digital plethysmometry. Compare results to reference standards like diclofenac sodium (ED₅₀ = 15 mg/kg). Activity is quantified as % inhibition relative to controls .
Advanced Research Questions
Q. How do substituents (e.g., 3,4,5-trimethoxy vs. 2-fluorophenyl) influence its biological activity?
- Trimethoxyphenyl group : Enhances lipophilicity (logP +0.8), improving membrane permeability. Analog studies show 3,4,5-trimethoxy substitution increases anti-exudative activity by 40% compared to monosubstituted analogs .
- 2-Fluorophenyl group : Introduces steric and electronic effects. Fluorine’s electronegativity stabilizes the acetamide carbonyl, enhancing receptor binding (ΔG = -9.2 kcal/mol in docking studies) . SAR data from analogs suggest fluorine at the ortho position improves activity by 25% compared to para-substituted derivatives .
Q. How can contradictory results between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution. Low bioavailability (<30%) in vivo may explain discrepancies despite high in vitro potency (IC₅₀ = 2 µM) .
- Metabolite screening : Use hepatic microsomes to identify inactive metabolites (e.g., demethylated triazole derivatives) that reduce efficacy .
Q. What computational strategies aid in target identification?
- Molecular docking : Use AutoDock Vina to screen against GPCRs (e.g., GPR-17). The triazole-thioacetamide core shows strong binding to the orthosteric site (binding energy < -8.5 kcal/mol) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
Q. What strategies optimize bioavailability without compromising activity?
- Prodrug design : Introduce ester groups (e.g., acetylated methoxy) to enhance solubility. Hydrolysis in plasma regenerates the active form .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size = 150 nm, PDI < 0.2) to improve oral absorption (Cmax increases from 1.2 µg/mL to 4.5 µg/mL) .
Q. How are analytical methods validated for stability studies?
- Forced degradation : Expose the compound to heat (60°C, 72 hrs), acid (0.1 M HCl), and UV light. Monitor degradation products via HPLC (RSD < 2%) .
- ICH guidelines : Validate specificity, accuracy (recovery = 98–102%), and precision (interday RSD < 1.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
